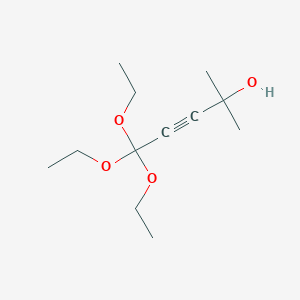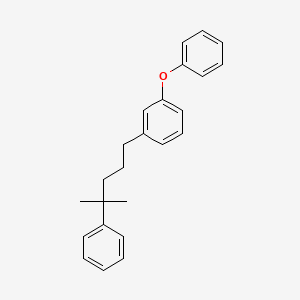
1-(4-Methyl-4-phenylpentyl)-3-phenoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methyl-4-phenylpentyl)-3-phenoxybenzene is an organic compound characterized by its complex structure, which includes a phenoxybenzene core and a 4-methyl-4-phenylpentyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-4-phenylpentyl)-3-phenoxybenzene typically involves multi-step organic reactions. One common method includes the alkylation of phenoxybenzene with 4-methyl-4-phenylpentyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-4-phenylpentyl)-3-phenoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, sulfonating agents, typically under acidic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(4-Methyl-4-phenylpentyl)-3-phenoxybenzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism by which 1-(4-Methyl-4-phenylpentyl)-3-phenoxybenzene exerts its effects depends on its interaction with molecular targets. The compound may bind to specific receptors or enzymes, altering their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as modulation of gene expression, inhibition of enzyme activity, or alteration of cellular metabolism.
Comparison with Similar Compounds
1-(4-Methyl-4-phenylpentyl)-3-phenylbenzene: Similar structure but lacks the phenoxy group.
1-(4-Methyl-4-phenylpentyl)-4-phenoxybenzene: Similar structure with a different substitution pattern on the benzene ring.
Uniqueness: 1-(4-Methyl-4-phenylpentyl)-3-phenoxybenzene is unique due to the presence of both the phenoxy and 4-methyl-4-phenylpentyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
89764-58-9 |
|---|---|
Molecular Formula |
C24H26O |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
1-(4-methyl-4-phenylpentyl)-3-phenoxybenzene |
InChI |
InChI=1S/C24H26O/c1-24(2,21-13-5-3-6-14-21)18-10-12-20-11-9-17-23(19-20)25-22-15-7-4-8-16-22/h3-9,11,13-17,19H,10,12,18H2,1-2H3 |
InChI Key |
YYBSHLZQKIAUAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


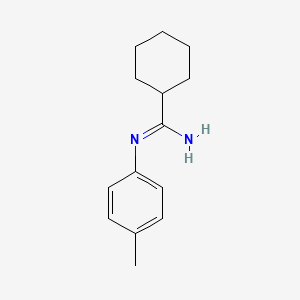
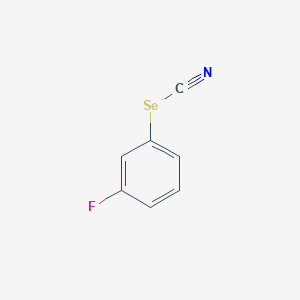
![{2-[(Diazonioacetyl)oxy]ethyl}(trimethyl)ammonium diiodide](/img/structure/B14386421.png)
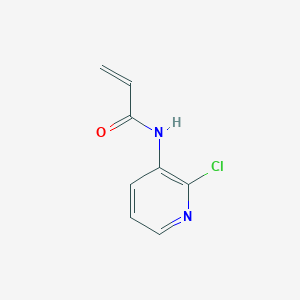
![2-[(2-Oxo-2-phenylethyl)sulfanyl]-1-phenylethyl acetate](/img/structure/B14386436.png)

![1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane](/img/structure/B14386461.png)
![Diethyl [1-(furan-2-yl)-5-methyl-3-oxohex-4-en-1-yl]phosphonate](/img/structure/B14386469.png)

![2-(2-Chlorophenyl)-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B14386480.png)

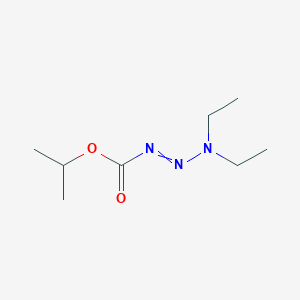
![2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14386486.png)
